AKTide-2T

Description

Properties

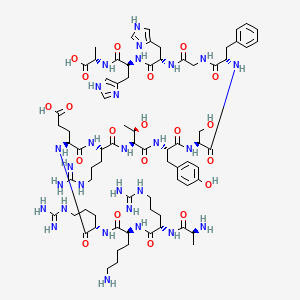

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H114N28O20/c1-38(76)59(109)93-47(15-9-25-85-72(77)78)62(112)94-46(14-7-8-24-75)61(111)95-48(16-10-26-86-73(79)80)63(113)97-50(22-23-57(107)108)64(114)96-49(17-11-27-87-74(81)82)65(115)102-58(40(3)104)70(120)100-52(29-42-18-20-45(105)21-19-42)67(117)101-55(35-103)69(119)98-51(28-41-12-5-4-6-13-41)60(110)88-34-56(106)92-53(30-43-32-83-36-89-43)68(118)99-54(31-44-33-84-37-90-44)66(116)91-39(2)71(121)122/h4-6,12-13,18-21,32-33,36-40,46-55,58,103-105H,7-11,14-17,22-31,34-35,75-76H2,1-3H3,(H,83,89)(H,84,90)(H,88,110)(H,91,116)(H,92,106)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H,98,119)(H,99,118)(H,100,120)(H,101,117)(H,102,115)(H,107,108)(H,121,122)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEMWALZGKQWLK-SWWIKBNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H114N28O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1715.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AKTide-2T: A Comprehensive Technical Guide for Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKTide-2T is a synthetic peptide that serves as a highly specific and efficient substrate for the Serine/Threonine kinase Akt, also known as Protein Kinase B (PKB). Its design mimics the optimal phosphorylation sequence recognized by Akt.[1][2] This peptide is an indispensable tool in laboratory research for the in vitro characterization of Akt activity and for the screening of potential Akt inhibitors. This guide provides an in-depth overview of this compound, its biochemical properties, and detailed protocols for its use in kinase assays.

Introduction to this compound

This compound is a 14-amino acid peptide with the sequence Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala (ARKRERTYSFGHHA).[3] It was identified through peptide library screening as an optimal substrate for Akt/PKB.[1] The peptide contains a consensus sequence for Akt phosphorylation, with the serine residue being the specific site of phosphorylation.[4] In addition to being a substrate, this compound also acts as a competitive inhibitor of Akt, for instance, by inhibiting the phosphorylation of other substrates like histone H2B.[1][3][4]

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is frequently observed in various diseases, including cancer and metabolic disorders, making Akt a significant target for drug development.[6][7] Tools like this compound are therefore crucial for dissecting the intricacies of Akt signaling and for the discovery of novel therapeutic agents.

Biochemical Properties and Kinetic Data

This compound is a well-characterized peptide with defined biochemical and physical properties. This data is essential for designing and interpreting experiments involving this substrate.

| Property | Value | Reference |

| Peptide Sequence | Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala | [2] |

| Molecular Formula | C₇₄H₁₁₄N₂₈O₂₀ | |

| Molecular Weight | 1715.89 g/mol | |

| CAS Number | 324029-01-8 | |

| Phosphorylation Site | Serine | [4] |

| Kinetic Constant (Km) | 3.9 µM (for phosphorylation by Akt) | [3] |

| Inhibition Constant (Ki) | 12 µM (for competitive inhibition of histone H2B phosphorylation) | [3][4] |

| Inhibition Constant (Ki) | 12 nM (for competitive inhibition of histone H2B phosphorylation) | [1][2] |

| Solubility | Soluble to 1 mg/ml in water | |

| Storage | Desiccate at -20°C. Following reconstitution, aliquot and freeze. Stock solutions are stable for up to 3 months at -20°C. | [3] |

Note on Ki discrepancy: There are conflicting reports on the inhibition constant (Ki), with some sources stating 12 µM and others 12 nM. Researchers should be aware of this discrepancy and may need to empirically determine the Ki under their specific experimental conditions.

Signaling Pathway

This compound is utilized to probe the activity of Akt, a central node in the PI3K/Akt signaling pathway. The following diagram illustrates a simplified representation of this pathway, highlighting the role of Akt.

Caption: Simplified PI3K/Akt signaling pathway.

Experimental Protocols

This compound is primarily used in in vitro kinase assays to measure the enzymatic activity of Akt. A common method involves the use of radiolabeled ATP.

In Vitro Akt Kinase Assay using [γ-³²P]-ATP

This protocol is adapted from methodologies described in the literature.[3]

Materials:

-

Purified, active Akt enzyme

-

This compound peptide

-

[γ-³²P]-ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM DTT, 0.5 mM EGTA)

-

Unlabeled ATP (100 µM stock)

-

Stop solution (e.g., 8 N HCl with 1 mM ATP)

-

P81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation counter and vials

-

Incubator or water bath at 25°C

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (final volume of 30 µl) containing:

-

20 mM HEPES, pH 7.4

-

10 mM MgCl₂

-

10 mM DTT

-

0.5 mM EGTA

-

100 µM ATP with 3 µCi of [γ-³²P]-ATP

-

50 µM this compound

-

-

Initiate the Reaction: Start the kinase reaction by adding 0.1 µg of purified active Akt to the reaction mixture.

-

Incubation: Incubate the reaction at 25°C for a designated time period, typically between 5 to 15 minutes. The optimal incubation time may need to be determined empirically based on the activity of the enzyme.

-

Terminate the Reaction: Stop the reaction by adding 10 µl of the stop solution.

-

Spotting: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper four times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

-

Quantification: Place the washed P81 paper in a scintillation vial and quantify the incorporated radioactivity using a scintillation counter.

-

Controls: Run appropriate blank reactions concurrently. Blanks should contain all components except for the enzyme or the substrate to determine background radiation levels.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro Akt kinase assay described above.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 123900 [merckmillipore.com]

- 4. This compound | CRB1000598 | Biosynth [biosynth.com]

- 5. Monitoring AKT activity and targeting in live tissue and disease contexts using a real-time Akt-FRET biosensor mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 7. Monitoring AKT activity and targeting in live tissue and disease contexts using a real-time Akt-FRET biosensor mouse [unsw.edu.au]

The Function of AKTide-2T as an Akt Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AKTide-2T, a synthetic peptide substrate widely utilized for the in vitro assessment of Akt (also known as Protein Kinase B) activity. This document outlines the core characteristics of this compound, presents its quantitative parameters, details experimental protocols for its use, and situates its function within the broader context of the PI3K/Akt signaling pathway.

Core Concepts: Understanding this compound

This compound is a 14-amino-acid peptide designed to mimic the optimal phosphorylation consensus sequence for Akt kinases. Its sequence, H-Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala-OH, contains the optimal motif for recognition and phosphorylation by Akt. The key phosphorylation site within this compound is the serine residue. Due to its high affinity and specificity for Akt, this compound serves as an excellent tool for in vitro kinase assays, enabling the precise measurement of Akt catalytic activity. It functions as a competitive inhibitor of other Akt substrates, such as histone H2B.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound as an Akt substrate.

| Parameter | Value | Description |

| Amino Acid Sequence | ARKRERTYSFGHHA | The 14-amino-acid sequence of the peptide. |

| Phosphorylation Site | Serine | The specific amino acid residue phosphorylated by Akt. |

| Ki | 12 nM | The inhibition constant for the competitive inhibition of histone H2B phosphorylation by Akt.[1][2] |

| Km | 3.9 µM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |

Signaling Pathway Visualization

The following diagram illustrates the canonical PI3K/Akt signaling pathway, highlighting the central role of Akt.

Caption: The PI3K/Akt signaling cascade and the role of this compound.

Experimental Protocols

In Vitro Akt Kinase Assay Using this compound

This protocol describes a non-radioactive method for measuring the activity of purified or immunoprecipitated Akt using this compound as a substrate.

Materials:

-

Active Akt enzyme or cell lysate containing Akt

-

This compound peptide

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution

-

Phospho-Akt Substrate Antibody (recognizes the phosphorylated motif in this compound)

-

Secondary antibody conjugated to HRP

-

TMB or other colorimetric HRP substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

-

(Optional for immunoprecipitation) Protein A/G beads, Akt antibody

Workflow Diagram:

Caption: Workflow for an in vitro Akt kinase assay using this compound.

Procedure:

-

Preparation of Reagents: Prepare all buffers and solutions as required. Dilute the active Akt enzyme and this compound to the desired concentrations in Kinase Assay Buffer.

-

Kinase Reaction:

-

To a microplate well, add 25 µL of the diluted active Akt enzyme or the immunoprecipitated Akt beads.

-

Add 15 µL of the diluted this compound substrate.

-

To initiate the reaction, add 10 µL of ATP solution. The final concentration of ATP should be optimized, but a starting point of 200 µM is common.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined empirically.

-

-

Stopping the Reaction: Terminate the reaction by adding a stop solution, or by adding EDTA to chelate Mg2+, which is essential for kinase activity.

-

Detection of Phosphorylation (ELISA-based):

-

Coat a microplate with the reaction mixture and allow the peptide to bind.

-

Wash the wells to remove unbound components.

-

Add the primary antibody (Phospho-Akt Substrate Antibody) and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Incubate and wash again.

-

Add the TMB substrate and allow color to develop.

-

Stop the color development with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the amount of phosphorylated this compound, and therefore to the Akt kinase activity.

Cellular Assays for Akt Activity

Directly using this compound in cellular assays is not a standard approach due to the challenge of efficiently delivering the peptide into intact cells. Instead, cellular Akt activity is typically assessed by measuring the phosphorylation of its endogenous downstream targets.

Common Methodologies for Cellular Akt Activity:

-

Western Blotting: This is the most common method. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of Akt substrates like GSK-3β (at Ser9) or FOXO transcription factors.

-

In-Cell ELISA/Western: These are higher-throughput alternatives to traditional Western blotting for quantifying the phosphorylation of specific Akt targets in cell lysates.

-

FRET-Based Biosensors: Genetically encoded biosensors that change their fluorescence resonance energy transfer (FRET) signal upon phosphorylation by Akt can be expressed in cells to monitor Akt activity in real-time in living cells.

Logical Relationship Diagram:

Caption: Logic of cellular Akt activity measurement.

Conclusion

This compound is a highly effective and specific substrate for the in vitro measurement of Akt kinase activity. Its well-defined sequence and kinetic parameters make it a valuable tool for researchers in academia and the pharmaceutical industry. While its direct application in cellular assays is limited, it remains a cornerstone for biochemical and high-throughput screening campaigns aimed at identifying and characterizing modulators of Akt activity. The protocols and pathway information provided in this guide offer a comprehensive resource for the effective utilization of this compound in research and drug development.

References

An In-depth Technical Guide to the Peptide Sequence of AKTide-2T (ARKRERTYSFGHHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AKTide-2T, a synthetic peptide widely utilized in the study of the Serine/Threonine kinase Akt, also known as Protein Kinase B (PKB). This document details the peptide's sequence, its role as a specific substrate for Akt, relevant kinetic data, and a detailed experimental protocol for its use in kinase assays.

Introduction to this compound

This compound is a fourteen-amino-acid peptide with the sequence Ac-ARKRERTYSFGHHA-NH₂. It was identified through peptide library screening as an optimal substrate for Akt kinases.[1][2] Its sequence mimics the phosphorylation consensus motif recognized by Akt, making it a highly specific and efficient substrate for in vitro kinase assays.

The Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism.[3][4][5] Dysregulation of this pathway is implicated in numerous diseases, most notably cancer. Consequently, the study of Akt activity is of paramount importance, and tools like this compound are instrumental in this research.

Key Properties of this compound:

| Property | Value | Reference |

| Sequence | ARKRERTYSFGHHA | [1] |

| Molecular Weight | 1715.89 g/mol | [1] |

| Phosphorylation Site | Serine (at position 9) | [2] |

Quantitative Data

This compound is not only a substrate but also acts as a competitive inhibitor for the phosphorylation of other Akt substrates, such as histone H2B.[2][6] The kinetic parameters of this compound are crucial for designing and interpreting kinase assays.

| Parameter | Value | Description | Reference |

| Km | 3.9 µM | Michaelis constant for the phosphorylation of this compound by Akt. This represents the substrate concentration at which the reaction rate is half of the maximum. | [7] |

| Ki | 12 µM | Inhibitory constant for the competitive inhibition of histone H2B phosphorylation by Akt. | [7] |

| Ki | 12 nM | Inhibitory constant for the competitive inhibition of histone H2B phosphorylation by Akt, as reported by a different supplier. It is important to note this discrepancy and potentially validate the value for specific experimental setups. | [6][8] |

| Ki | 12 mM | Inhibitory constant for the binding to the substrate-binding domain of Akt1. This value is significantly different and may represent a different type of inhibition or experimental context. | [2] |

Note on Ki Discrepancy: The reported values for the inhibitory constant (Ki) of this compound vary significantly across different sources (12 µM, 12 nM, and 12 mM). This could be due to differences in experimental conditions, the specific Akt isoform used, or potential typographical errors in the documentation. Researchers should exercise caution and ideally determine the Ki under their own experimental settings.

Akt Signaling Pathway

The Akt signaling pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), often downstream of receptor tyrosine kinases (RTKs). PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. There, Akt is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a wide array of downstream targets, including this compound in an in vitro setting, to regulate various cellular functions.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 123900 [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CRB1000598 | Biosynth [biosynth.com]

- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Phosphorylation Assays | Revvity [revvity.com]

- 8. This compound (CAS 324029-01-8): R&D Systems [rndsystems.com]

In-Depth Technical Guide to the Application of AKTide-2T in Kinase Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AKTide-2T, a widely utilized peptide substrate for assaying the activity of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). This document details the foundational research, experimental protocols, and relevant signaling pathways associated with the use of this compound, presenting quantitative data in a structured format and visualizing complex biological processes for enhanced clarity.

Core Concepts and Foundational Research

This compound is a synthetic peptide designed to serve as an optimal substrate for Akt kinases. Its sequence, H-Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala-OH (ARKRERTYSFGHHA), was identified through the screening of an oriented peptide library to determine the optimal substrate motifs for Akt/PKB. The foundational work by Obata, T., et al. (2000) published in the Journal of Biological Chemistry established the basis for its design and use. This research revealed that Akt exhibits a strong preference for substrates with arginine at the -3 and -5 positions relative to the phosphorylation site. This compound incorporates this optimal phosphorylation motif. The tyrosine (Tyr) residue within the sequence is the site of phosphorylation by Akt.

The utility of this compound extends to its role as a competitive inhibitor of other Akt substrates. For instance, it has been shown to competitively inhibit the phosphorylation of histone H2B by Akt. This dual functionality as both a substrate and a competitive inhibitor makes it a valuable tool in the study of Akt kinase activity and in the screening for Akt inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound in Akt kinase assays.

| Parameter | Value | Reference |

| Peptide Sequence | ARKRERTYSFGHHA | Obata, T., et al. (2000). J. Biol. Chem. |

| Phosphorylation Site | Tyrosine (Y) | |

| Molecular Formula | C₇₄H₁₁₄N₂₈O₂₀ | |

| Molecular Weight | 1715.87 g/mol | |

| Km for Akt | 3.9 µM | |

| Ki (vs. Histone H2B) | 12 µM |

Experimental Protocols

Materials and Reagents

-

Purified, active Akt kinase

-

This compound peptide substrate

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (10 mM)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

-

Stop solution (e.g., 30% acetic acid)

Procedure

-

Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final reaction volume of 50 µL, the components are typically:

-

5 µL of 10x Kinase Reaction Buffer

-

5 µL of 100 µM ATP (containing [γ-³²P]ATP to a final specific activity of ~200-500 cpm/pmol)

-

10 µL of this compound solution (to a final concentration of 20-50 µM)

-

Purified active Akt kinase (amount to be determined empirically, typically in the ng range)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Initiate the Kinase Reaction: Add the purified Akt kinase to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay, which should be determined empirically.

-

Stop the Reaction: Terminate the reaction by adding an equal volume of stop solution (e.g., 50 µL of 30% acetic acid).

-

Spotting onto P81 Paper: Spot a portion of the reaction mixture (e.g., 75 µL) onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

-

Washing: Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid. This step removes unincorporated [γ-³²P]ATP.

-

Scintillation Counting: Place the washed and dried P81 paper into a scintillation vial with an appropriate scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphate incorporated into the this compound substrate based on the specific activity of the [γ-³²P]ATP and the measured counts per minute (CPM).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the PI3K/AKT signaling pathway and the experimental workflow for the in vitro kinase assay.

Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

Caption: Experimental workflow for an in vitro radiometric kinase assay using this compound.

The Role of AKTide-2T in Elucidating Cellular Proliferation and Survival Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in signaling pathways that govern cellular proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of numerous human diseases, including cancer, making it a prime target for therapeutic intervention.[2][3] Understanding the activity of Akt is therefore paramount in both basic research and drug development. AKTide-2T is a synthetic peptide that serves as a highly specific and optimal substrate for Akt kinase, designed to mimic the natural phosphorylation sequence of Akt targets.[1][4] This guide provides an in-depth overview of the use of this compound as a tool to study the biochemical activity of Akt, and by extension, its role in cellular proliferation and survival. While primarily utilized for in vitro kinase assays due to its nature as a non-cell-permeable peptide, this compound is instrumental in screening for Akt inhibitors and characterizing the enzyme's kinetics, providing invaluable data for understanding its cellular function.

Core Principles and Mechanism of Action

This compound is a 14-amino-acid peptide with the sequence Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala.[3] It was identified through peptide library screening as containing the optimal substrate motif for Akt.[5][6] The key features of this compound are:

-

Specificity: It is an excellent substrate for Akt/PKB, allowing for the specific measurement of Akt kinase activity even in the presence of other kinases.[4]

-

Phosphorylation Site: Akt specifically phosphorylates the serine residue within the this compound sequence.[5]

-

Competitive Inhibition: this compound acts as a competitive inhibitor of the phosphorylation of other Akt substrates, such as histone H2B.[5][7]

By serving as a specific substrate, this compound allows for the precise quantification of Akt kinase activity in a controlled, in vitro environment. This is fundamental to understanding how the upstream and downstream components of the Akt signaling pathway are regulated and how they contribute to cellular outcomes like proliferation and apoptosis.

Data Presentation: Quantitative Parameters of this compound

The following table summarizes the key quantitative data associated with the use of this compound in Akt kinase assays. This information is crucial for experimental design and data interpretation.

| Parameter | Value | Description | Reference(s) |

| Km | 3.9 µM | The Michaelis constant, representing the concentration of this compound at which the phosphorylation reaction rate is half of the maximum. A lower Km indicates a higher affinity of Akt for this substrate. | [7] |

| Ki | 12 µM | The inhibition constant for the competitive inhibition of histone H2B phosphorylation by this compound. This value indicates the concentration of this compound required to produce half-maximum inhibition. | [7] |

| Molecular Weight | 1715.89 g/mol | The molecular weight of the this compound peptide. | |

| Sequence | ARKRERTYSFGHHA | The amino acid sequence of the this compound peptide. | [3] |

Experimental Protocols

The primary application of this compound is in in vitro Akt kinase assays. These assays are fundamental for screening potential inhibitors of Akt, a key strategy in cancer drug development. Below is a detailed methodology for a radiometric Akt kinase assay.

In Vitro Radiometric Akt Kinase Assay

This protocol is adapted from established methods for measuring the activity of purified Akt.[7]

Objective: To quantify the phosphorylation of this compound by purified Akt kinase using radiolabeled ATP.

Materials:

-

Purified, active Akt enzyme

-

This compound peptide

-

[γ-32P]ATP

-

ATP solution

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 10 mM DTT, 0.5 mM EGTA)

-

Stop solution (e.g., 8 N HCl, 1 mM ATP)

-

P81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation counter

-

Microcentrifuge tubes

-

Pipettes and tips

-

Incubator or water bath (25°C)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (final volume of 30 µl). The final concentrations of the components should be as follows:

-

20 mM HEPES, pH 7.4

-

100 µM ATP (spiked with 3 µCi of [γ-32P]-ATP)

-

10 mM DTT

-

10 mM MgCl2

-

0.5 mM EGTA

-

50 µM this compound

-

-

Initiate the Kinase Reaction: Add 0.1 µg of purified active Akt to the reaction mixture.

-

Incubation: Incubate the reaction at 25°C for a designated time period (typically 5 to 15 minutes). It is advisable to perform a time-course experiment to ensure the reaction is in the linear range.

-

Terminate the Reaction: Stop the reaction by adding 10 µl of the stop solution.

-

Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 paper four times in 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Quantify the amount of 32P incorporated into the this compound peptide by scintillation counting.

-

Controls: Run appropriate blank reactions concurrently. A common blank contains all reaction components except for the Akt enzyme to measure background radiation.

Data Analysis:

The kinase activity is calculated based on the amount of 32P incorporated into the this compound substrate over time. This can be used to determine the specific activity of the enzyme and to assess the potency of potential inhibitors by measuring the reduction in 32P incorporation at various inhibitor concentrations.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of Akt in the PI3K signaling pathway, which regulates cellular proliferation and survival.

Caption: The PI3K/Akt signaling pathway's role in cell proliferation and survival.

Experimental Workflow

The diagram below outlines the workflow for the in vitro radiometric Akt kinase assay using this compound.

Caption: Workflow for an in vitro radiometric Akt kinase assay using this compound.

Conclusion

This compound is a powerful and specific tool for the in vitro characterization of Akt kinase activity. While it is not directly used in cellular proliferation or survival assays, its role in enabling the precise measurement of Akt's enzymatic function is fundamental to understanding how the Akt signaling pathway governs these critical cellular processes. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cellular regulation and the development of novel therapeutics targeting the Akt pathway.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. This compound | 123900 [merckmillipore.com]

- 6. This compound | CRB1000598 | Biosynth [biosynth.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for AKT Kinase Assays Using AKTide-2T

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the synthetic peptide substrate, AKTide-2T, in kinase assays to measure the activity of AKT (also known as Protein Kinase B). This document includes a recommended starting concentration for this compound, a detailed experimental protocol, and a summary of key quantitative data. Additionally, diagrams illustrating the AKT signaling pathway and the experimental workflow are provided to facilitate a deeper understanding of the procedures.

Introduction to AKT and this compound

The serine/threonine kinase AKT is a critical mediator in the PI3K/AKT signaling pathway, playing a central role in cell survival, proliferation, growth, and metabolism.[1][2][3] Dysregulation of the AKT pathway is frequently implicated in various diseases, including cancer and type 2 diabetes.[2] Consequently, the development of specific inhibitors targeting AKT is a significant focus in drug discovery.

This compound is a synthetic peptide that serves as an excellent in vitro substrate for AKT.[4] It mimics the optimal phosphorylation sequence for AKT, making it a highly specific and efficient substrate for use in various kinase assay formats.[4] Accurate and reproducible measurement of AKT activity is crucial for studying its biological functions and for screening potential therapeutic inhibitors.

Recommended Starting Concentration of this compound

The optimal concentration of a substrate in a kinase assay is critical for obtaining reliable and reproducible results. Based on a review of available literature, a recommended starting concentration range for this compound in AKT kinase assays is between 100 µM and 200 µM .

One study utilizing a mass spectrometry-based assay reported using 150 µM of Aktide in their substrate mixture. For fluorescent peptide assays, a general concentration range of 10 µM to 200 µM is often employed for peptide substrates.[5] It is important to note that the optimal concentration can vary depending on the specific assay conditions, including the concentration of ATP, the specific AKT isoform being tested, and the detection method. Therefore, it is advisable to perform a substrate titration to determine the optimal this compound concentration for your particular experimental setup.

| Parameter | Recommended Value/Range | Source |

| Starting Concentration | 100 - 200 µM | |

| Specific Example | 150 µM | |

| General Peptide Substrate Range | 10 - 200 µM | [5] |

AKT Signaling Pathway

The following diagram illustrates the core components of the PI3K/AKT signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][3] PIP3 recruits both AKT and its upstream activating kinase, PDK1, to the plasma membrane.[1][2] Full activation of AKT requires phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[2] The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[1][2]

Caption: PI3K/AKT Signaling Pathway.

Experimental Protocol: In Vitro AKT Kinase Assay

This protocol provides a general framework for an in vitro kinase assay using recombinant active AKT and this compound as the substrate. The assay can be adapted for various detection methods, such as radiometric, fluorescence, or luminescence-based readouts.

Materials and Reagents

-

Active, purified recombinant AKT1, AKT2, or AKT3

-

This compound peptide substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution (stock concentration, e.g., 10 mM)

-

Detection Reagent (specific to the chosen assay format, e.g., [γ-³²P]ATP for radiometric assays, ADP-Glo™ reagents for luminescence)

-

96-well or 384-well assay plates

-

Plate reader or other detection instrument

Experimental Workflow

The following diagram outlines the major steps in a typical in vitro AKT kinase assay.

Caption: In Vitro AKT Kinase Assay Workflow.

Detailed Procedure

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare the Kinase Assay Buffer.

-

Prepare a working solution of this compound in Kinase Assay Buffer to achieve the desired final concentration (e.g., 100-200 µM).

-

Prepare a working solution of ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific AKT isoform, if known. A common starting concentration is 10-100 µM.

-

Dilute the active AKT enzyme in Kinase Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

-

-

Assay Setup:

-

Add the diluted AKT enzyme solution to the wells of the assay plate.

-

Include appropriate controls, such as a "no enzyme" control (blank) and a "no substrate" control.

-

Add the this compound working solution to the wells.

-

If screening for inhibitors, add the compounds at this stage and pre-incubate with the enzyme before initiating the reaction.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the ATP working solution to each well.

-

Mix the contents of the wells gently (e.g., by orbital shaking).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Detection:

-

Stop the kinase reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity).

-

Add the detection reagent according to the manufacturer's instructions for the specific assay kit being used (e.g., ADP-Glo™ Reagent, followed by Kinase Detection Reagent).

-

Incubate as required for the detection reaction to proceed.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using an appropriate plate reader.

-

Subtract the background signal (from the "no enzyme" control) from all other readings.

-

Calculate the kinase activity, which is proportional to the signal generated. For inhibitor screening, calculate the percent inhibition relative to a "no inhibitor" control.

-

Conclusion

This document provides essential information and protocols for researchers utilizing this compound in AKT kinase assays. By following the recommended starting concentrations and the detailed experimental workflow, scientists can achieve reliable and reproducible measurements of AKT activity. The provided diagrams of the AKT signaling pathway and the assay workflow serve as valuable visual aids to complement the written procedures. For optimal results, it is always recommended to empirically determine the ideal concentrations of enzyme, substrate, and ATP for your specific experimental conditions.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Proper solubility and storage conditions for AKTide-2T

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKTide-2T is a synthetic peptide that serves as a highly specific substrate for Akt (also known as Protein Kinase B or PKB), a serine/threonine-specific protein kinase that plays a critical role in key cellular processes such as glucose metabolism, apoptosis, cell proliferation, and angiogenesis. The amino acid sequence of this compound, ARKRERTYSFGHHA, is optimized for phosphorylation by Akt, making it an invaluable tool for the in vitro characterization of Akt kinase activity and for the screening of Akt inhibitors. This document provides detailed guidelines for the proper handling, storage, and use of this compound in experimental settings.

Product Specifications

| Property | Value | Source |

| Amino Acid Sequence | Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala | [1] |

| Molecular Weight | 1715.89 g/mol | [2] |

| CAS Number | 324029-01-8 | [2] |

| Purity | ≥95% by HPLC | [3] |

| Form | Off-white solid, supplied as a trifluoroacetate salt | [3] |

Solubility and Storage

Proper solubility and storage are critical for maintaining the stability and activity of this compound.

Solubility Data

| Solvent | Concentration | Source |

| Water | 1 mg/mL | [2][4] |

| DMSO | 5 mg/mL | [3] |

Storage Conditions

| Form | Storage Temperature | Stability | Special Instructions | Source |

| Lyophilized Powder | -20°C | Store desiccated. | [2][3] | |

| Reconstituted Solution | -20°C | Stock solutions are stable for up to 3 months. | Aliquot to avoid repeated freeze-thaw cycles. | [3] |

Signaling Pathway

This compound is a substrate for Akt, a central node in the PI3K/Akt signaling pathway. This pathway is activated by growth factors and other extracellular signals, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including this compound in an in vitro setting, to regulate diverse cellular functions.

References

Application Notes and Protocols for an AKTide-2T-Based Akt Activity Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for setting up and performing an in vitro Akt activity assay using the synthetic peptide substrate, AKTide-2T. The protocols herein are designed to offer robust and reproducible methods for measuring the kinase activity of Akt (also known as Protein Kinase B), a critical regulator of cell survival, proliferation, and metabolism.

Introduction

The serine/threonine kinase Akt is a central node in signal transduction pathways initiated by growth factors, cytokines, and other cellular stimuli.[1] Its activation is a multi-step process often involving the PI3K-mediated generation of phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane.[2] This leads to the recruitment of Akt and its subsequent phosphorylation and activation by kinases such as PDK1 and mTORC2.[1][3] Dysregulation of the Akt signaling pathway is implicated in numerous diseases, including cancer and diabetes, making it a key target for drug discovery and development.[1]

The this compound peptide is an optimized substrate for Akt, mimicking its optimal phosphorylation sequence.[4][5] It serves as an excellent tool for in vitro kinase assays, enabling the direct measurement of Akt's catalytic activity. This document outlines two primary methodologies for an this compound based assay: a traditional radioactive method for high sensitivity and a non-radioactive, ELISA-based method for higher throughput and safety.

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway.

Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.

Experimental Workflow

The general workflow for an this compound based Akt activity assay involves several key steps, from sample preparation to signal detection.

Caption: General experimental workflow for an Akt activity assay.

Data Presentation

Quantitative data from an this compound based assay can be summarized for clear comparison. The following table provides an example of expected values and experimental results.

| Parameter | Value | Reference |

| Substrate Characteristics | ||

| This compound Sequence | ARKRERTYSFGHHA | [6] |

| Molecular Weight | 1715.87 g/mol | [6] |

| Km for Akt | 3.9 µM | [7] |

| Ki (competitive inhibitor of histone H2B phosphorylation) | 12 µM | [7] |

| Example Experimental Data | ||

| Condition | Akt Activity (pmol/min/µg) | |

| Untreated Control Cells | 5.2 ± 0.8 | |

| Growth Factor Stimulated Cells (15 min) | 25.8 ± 2.1 | |

| Growth Factor + Akt Inhibitor (1 µM) | 6.1 ± 1.0 | |

| Recombinant Active Akt1 (10 ng) | 189 nmol/min/mg | [8] |

Experimental Protocols

Protocol 1: Radioactive Kinase Assay

This protocol is adapted from methods utilizing [γ-³²P]ATP to measure the incorporation of phosphate into this compound.[7]

A. Materials and Reagents

-

Cells or tissues of interest

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G agarose beads

-

Anti-Akt antibody

-

Kinase Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM DTT, 0.5 mM EGTA)[7]

-

This compound peptide

-

ATP solution (10 mM)

-

[γ-³²P]ATP

-

Stop Solution (8 N HCl, 1 mM ATP)[7]

-

P81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation counter and fluid

B. Procedure

-

Cell Lysate Preparation:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Immunoprecipitation of Akt:

-

Incubate 200-500 µg of cell lysate with an anti-Akt antibody for 2-4 hours at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads three times with Cell Lysis Buffer and twice with Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Stopping the Reaction and Detection:

Protocol 2: Non-Radioactive ELISA-Based Kinase Assay

This protocol provides a safer and higher-throughput alternative to the radioactive assay, utilizing a phosphospecific antibody to detect phosphorylated this compound.

A. Materials and Reagents

-

Cells or tissues of interest

-

Cell Lysis Buffer (as in Protocol 1)

-

Protein A/G agarose beads

-

Anti-Akt antibody

-

Kinase Assay Buffer (as in Protocol 1)

-

This compound peptide

-

ATP solution (10 mM)

-

ELISA plate pre-coated with a capture antibody for this compound (or coat a plate with streptavidin if using biotinylated this compound)

-

Phospho-AKTide-2T specific antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Plate reader

B. Procedure

-

Cell Lysate Preparation and Immunoprecipitation:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Kinase Reaction:

-

Prepare the reaction mixture in the Kinase Assay Buffer containing 50 µM this compound and 100 µM ATP.

-

Initiate the reaction by adding the reaction mixture to the immunoprecipitated Akt beads.

-

Incubate at 30°C for 30-60 minutes.

-

-

ELISA-Based Detection:

-

Transfer the reaction mixture to the wells of the pre-coated ELISA plate.

-

Incubate for 1-2 hours at room temperature to allow the substrate to bind.

-

Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the phospho-AKTide-2T specific antibody and incubate for 1 hour.

-

Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 30 minutes.

-

Wash the wells and add the TMB substrate.

-

Stop the reaction with Stop Solution and measure the absorbance at 450 nm.

-

Conclusion

The this compound based assay is a powerful tool for the specific and sensitive measurement of Akt kinase activity. The choice between the radioactive and non-radioactive protocols will depend on the specific needs of the researcher, considering factors such as required sensitivity, available equipment, and safety regulations. Both methods, when performed with care, can provide valuable insights into the regulation of the Akt signaling pathway in various physiological and pathological contexts.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (CAS 324029-01-8): R&D Systems [rndsystems.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | 123900 [merckmillipore.com]

- 8. Recombinant Human Active Akt1 Protein, CF 1775-KS-010: R&D Systems [rndsystems.com]

Application Notes and Protocols for Optimal AKTide-2T Kinase Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing an optimal in vitro kinase reaction using the AKTide-2T peptide substrate. The protocols and buffer compositions detailed below are designed to ensure robust and reproducible results for researchers studying AKT kinase activity, screening for inhibitors, or investigating downstream signaling events.

Introduction to AKT Kinase and this compound

AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, and angiogenesis.[1][2][3][4] The AKT signaling pathway is a critical regulator of cell survival and growth.[1][3] Dysregulation of the AKT pathway is implicated in numerous diseases, including cancer and type 2 diabetes, making it a key target for drug development.[1][4]

This compound is a synthetic peptide that serves as an optimal substrate for assaying AKT kinase activity in vitro.[5][6] It mimics the optimal phosphorylation sequence recognized by AKT.[6] The peptide undergoes phosphorylation at a serine residue, and its use allows for the specific and sensitive measurement of AKT catalytic activity.[5]

Optimal Buffer Composition

The composition of the kinase reaction buffer is critical for optimal enzyme activity. The following table summarizes recommended buffer components and their concentration ranges, compiled from various sources. The final choice of buffer composition may require empirical optimization depending on the specific AKT isoform and experimental conditions.

| Component | Recommended Concentration | Key Functions |

| Buffer | 20-50 mM | Maintains a stable pH for the reaction. Common choices include HEPES (pH 7.4), Tris-HCl (pH 7.5), or MOPS (pH 7.2).[5][7][8] |

| Magnesium Chloride (MgCl₂) | 5-25 mM | Essential cofactor for kinase activity.[9][10][11] It forms a complex with ATP, which is the true substrate for the kinase.[9] Excess Mg²⁺ can further enhance kinase activity.[9][10] |

| ATP | 10-200 µM | Phosphate donor for the phosphorylation reaction.[12] The concentration should be near the Kₘ for ATP for the specific AKT isoform if determining inhibitor potency, or at physiological concentrations for cellular relevance.[13] |

| Dithiothreitol (DTT) | 0.25-10 mM | A reducing agent that prevents the oxidation of cysteine residues in the kinase, thereby maintaining its catalytic activity.[14][15][16][17] |

| EGTA/EDTA | 0.5-5 mM | Chelating agents that can help to control the concentration of divalent cations. EGTA has a higher affinity for calcium ions.[5][18] |

| Beta-glycerophosphate | 5-12.5 mM | A phosphatase inhibitor to prevent dephosphorylation of the substrate by contaminating phosphatases.[8][18] |

| Sodium Orthovanadate (Na₃VO₄) | 0.1-1 mM | A general tyrosine phosphatase inhibitor that can also inhibit some serine/threonine phosphatases.[8][19] |

| Bovine Serum Albumin (BSA) | 0.1 mg/mL | A carrier protein that can help to stabilize the enzyme and prevent its non-specific adsorption to reaction tubes.[7] |

| This compound | 50 µM | The peptide substrate for AKT kinase.[5] The Kₘ value for this compound is reported to be 3.9 µM.[5] |

Experimental Protocols

This section provides a generalized protocol for an in vitro this compound kinase assay. The specific details may need to be adjusted based on the detection method (e.g., radiometric, fluorescence, or luminescence-based).

Preparation of Reagents

-

10X Kinase Buffer: Prepare a 10X stock solution of the desired kinase buffer. A recommended formulation is 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM β-glycerophosphate, and 1 mM Na₃VO₄.[8][19] Store at -20°C.

-

10X DTT: Prepare a 10X stock solution of DTT (e.g., 20 mM).[8] Store at -20°C in aliquots.

-

ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile water.[19] Adjust the pH to 7.0-7.5 with NaOH. Store at -20°C in aliquots.

-

This compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.

-

Active AKT Enzyme: Use a purified, active preparation of AKT kinase. The optimal concentration of the enzyme should be determined empirically.

Kinase Reaction Setup

-

Prepare 1X Kinase Reaction Buffer: On the day of the experiment, thaw the 10X Kinase Buffer and 10X DTT stock solutions. Prepare the required volume of 1X Kinase Reaction Buffer by diluting the 10X stock and adding DTT to the final desired concentration. Keep on ice.

-

Prepare Substrate/ATP Mixture: Prepare a 2X mixture of this compound and ATP in the 1X Kinase Reaction Buffer. For a final concentration of 50 µM this compound and 100 µM ATP, the 2X mixture would contain 100 µM this compound and 200 µM ATP.

-

Enzyme Preparation: Dilute the active AKT enzyme to a 2X working concentration in the 1X Kinase Reaction Buffer. The final concentration of the enzyme in the reaction will need to be optimized.

-

Reaction Assembly:

-

In a microcentrifuge tube or a well of a microplate, add equal volumes of the 2X enzyme solution and the 2X Substrate/ATP mixture. For example, add 25 µL of the 2X enzyme solution to 25 µL of the 2X Substrate/ATP mixture for a final reaction volume of 50 µL.

-

For negative controls, substitute the enzyme solution with 1X Kinase Reaction Buffer.

-

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined amount of time (e.g., 15-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

Reaction Termination and Detection

The method for terminating the reaction and detecting the phosphorylated product will depend on the assay format.

-

Radiometric Assay:

-

Use [γ-³²P]ATP in the reaction mixture.

-

Terminate the reaction by adding a stop solution, such as 8 M Guanidine Hydrochloride or by spotting the reaction mixture onto P81 phosphocellulose paper.[5][20]

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

-

Quantify the incorporated radioactivity using a scintillation counter.[5]

-

-

Luminescence-Based ADP Detection:

-

Terminate the kinase reaction.

-

Add a reagent that converts the ADP produced to ATP.

-

Add a luciferase/luciferin mixture to generate a luminescent signal that is proportional to the amount of ATP present (and thus the amount of ADP produced).[7]

-

-

Antibody-Based Detection (e.g., Western Blot or ELISA):

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with a phospho-specific antibody that recognizes the phosphorylated this compound.

-

Detect the signal using a standard Western blotting detection method.

-

Signaling Pathway and Experimental Workflow Diagrams

AKT Signaling Pathway

The following diagram illustrates the canonical AKT signaling pathway, from receptor activation to downstream cellular responses.

Caption: The AKT Signaling Pathway.

Experimental Workflow for this compound Kinase Assay

This diagram outlines the key steps in performing an in vitro kinase assay with this compound.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Akt Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. sinobiological.com [sinobiological.com]

- 4. cusabio.com [cusabio.com]

- 5. This compound | 123900 [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.jp [promega.jp]

- 8. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]

- 9. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What is the role of ATP in kinase? | AAT Bioquest [aatbio.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. DTT (Dithiothreitol) | Cell Signaling Technology [cellsignal.com]

- 17. Why is DTT used in detecting caspase activity? | AAT Bioquest [aatbio.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. media.cellsignal.com [media.cellsignal.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Application Note: A Robust Method for Detecting AKTide-2T Phosphorylation using P81 Phosphocellulose Paper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a pivotal regulator in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the AKT signaling pathway is frequently implicated in the progression of various diseases, most notably cancer, making it a critical target for therapeutic intervention.[1][3] The activation of AKT is a multi-step process, often initiated by growth factors or cytokines, leading to its recruitment to the plasma membrane and subsequent phosphorylation at key residues, Threonine 308 (T308) and Serine 473 (S473), resulting in its full enzymatic activity.[2][3]

A reliable method for quantifying AKT kinase activity is essential for both basic research and drug discovery. The radiometric kinase assay utilizing [γ-³²P]ATP or [γ-³³P]ATP and P81 phosphocellulose paper remains a gold standard due to its direct measurement of catalytic activity, high sensitivity, and reproducibility.[4] This application note provides a detailed protocol for measuring the phosphorylation of a specific AKT substrate, AKTide-2T, using the P81 phosphocellulose paper binding assay. This compound is a synthetic peptide that mimics the optimal phosphorylation sequence for AKT, making it an excellent in vitro substrate.[5][6] Its sequence, ARKRERTYSFGHHA, contains basic residues that facilitate strong binding to the negatively charged phosphocellulose paper, allowing for the separation of the phosphorylated peptide from unreacted radiolabeled ATP.

This document offers a comprehensive guide, including the underlying signaling pathway, a step-by-step experimental workflow, and a structured format for data presentation, to enable researchers to accurately assess AKT kinase activity.

Signaling Pathway and Experimental Principle

The activation of AKT is a key event downstream of phosphoinositide 3-kinase (PI3K). Upon stimulation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and its upstream kinase, PDK1. This co-localization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2.[1][2] Once active, AKT phosphorylates a multitude of downstream substrates, thereby regulating diverse cellular functions.

Caption: The PI3K/AKT signaling pathway leading to the phosphorylation of this compound.

The experimental workflow for detecting this compound phosphorylation is based on the principle of separating the radiolabeled, phosphorylated peptide from the free, radiolabeled ATP. The positively charged this compound peptide binds to the negatively charged P81 phosphocellulose paper. In contrast, the negatively charged [γ-³²P]ATP or [γ-³³P]ATP is washed away. The amount of radioactivity remaining on the paper is directly proportional to the kinase activity.

Caption: Experimental workflow for the P81 phosphocellulose paper-based AKT kinase assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for AKT kinase assays.[4][7][8]

A. Reagent Preparation

-

Kinase Buffer (5X): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL BSA. Store at 4°C.

-

Kinase Dilution Buffer (1X): Dilute 5X Kinase Buffer to 1X with a 5% glycerol solution. Add DTT to a final concentration of 1 mM just before use.

-

ATP Stock Solution (10 mM): Dissolve ATP in sterile water. Aliquot and store at -20°C.

-

This compound Substrate Stock Solution (1 mg/mL): Reconstitute lyophilized this compound (Sequence: ARKRERTYSFGHHA) in sterile water to a final concentration of 1 mg/mL. Aliquot and store at -20°C.

-

Active AKT1 Enzyme: Dilute the active AKT1 enzyme to the desired concentration in 1X Kinase Dilution Buffer just before use. The optimal concentration should be determined empirically.

-

[γ-³²P]ATP or [γ-³³P]ATP: Specific activity of ~3000 Ci/mmol.

-

Wash Buffer (1% Phosphoric Acid): Dilute concentrated phosphoric acid in deionized water. Prepare a large volume and store at 4°C.

-

Stop Solution (Optional, for manual termination): 75 mM Phosphoric Acid or 10 µl of 0.5 M EDTA.

B. Kinase Reaction

-

Prepare a master mix for the number of reactions to be performed. For a single 25 µL reaction, combine the following in a pre-chilled microcentrifuge tube on ice:

-

5 µL of 5X Kinase Buffer

-

5 µL of 1 mg/mL this compound substrate solution

-

X µL of diluted active AKT1 enzyme

-

X µL of inhibitor or vehicle control

-

Sterile water to a final volume of 20 µL

-

-

Set up a blank control reaction by replacing the substrate solution with an equal volume of sterile water.[4]

-

Initiate the kinase reaction by adding 5 µL of the ATP/radiolabel mix (a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP to achieve the desired final ATP concentration and specific activity). A final ATP concentration of 100-200 µM is common.

-

Incubate the reaction mixture at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

C. Spotting and Washing

-

Terminate the reaction by spotting 20 µL of the reaction mixture onto a pre-labeled 2 cm x 2 cm square of P81 phosphocellulose paper.[4][7]

-

Allow the spots to air dry completely (approximately 15-20 minutes).

-

Transfer the P81 papers to a beaker containing at least 10 mL of 1% phosphoric acid per paper.

-

Wash the papers three to four times with the 1% phosphoric acid solution for 10 minutes each with gentle stirring.[4][8] This step is crucial for removing the unreacted radiolabeled ATP.

-

Perform a final wash with acetone for 5 minutes to aid in drying.

-

Allow the P81 papers to air dry completely.

D. Quantification and Data Analysis

-

Place the dried P81 paper squares into scintillation vials.

-

Add an appropriate volume of scintillation cocktail to each vial.

-

Quantify the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate Kinase Specific Activity:

-

Subtract the CPM of the blank control from the CPM of each experimental sample to obtain the corrected CPM.

-

Determine the specific activity of the [γ-³²P]ATP or [γ-³³P]ATP (in CPM/pmol). This is done by spotting a known amount of the ATP mix directly onto a P81 paper and counting it.

-

Calculate the specific activity of the AKT kinase using the following formula:

Specific Activity (pmol/min/µg) = (Corrected CPM) / (Specific Activity of ATP (CPM/pmol) * Incubation Time (min) * Amount of Enzyme (µg))

-

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Example Data for AKT1 Kinase Activity with and without Inhibitor

| Condition | Replicate 1 (Corrected CPM) | Replicate 2 (Corrected CPM) | Replicate 3 (Corrected CPM) | Mean Corrected CPM | Standard Deviation | Specific Activity (pmol/min/µg) | % Inhibition |

| No Enzyme Control | 150 | 165 | 158 | 157.7 | 7.5 | 0 | - |

| Active AKT1 (Vehicle) | 25,480 | 26,120 | 25,850 | 25,816.7 | 320.2 | 129.1 | 0% |

| Active AKT1 + Inhibitor X (10 µM) | 8,970 | 9,210 | 8,850 | 9,010 | 183.8 | 45.1 | 65.2% |

Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific experimental conditions.

Conclusion

The P81 phosphocellulose paper-based radiometric assay is a robust and sensitive method for quantifying the activity of AKT kinase using the specific substrate this compound. The detailed protocol and data presentation format provided in this application note offer a comprehensive guide for researchers in academic and industrial settings. This assay is particularly valuable for screening potential AKT inhibitors and for studying the regulation of AKT activity in various biological contexts. The direct measurement of substrate phosphorylation provides a reliable and quantitative readout, making it a cornerstone technique in the study of AKT signaling.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt: a new activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into Protein Kinase B/Akt Signaling: Role of Localized Akt Activation and Compartment-Specific Target Proteins for the Cellular Radiation Response [mdpi.com]

- 4. promega.com [promega.com]

- 5. This compound | 123900 [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Non-Radioactive Measurement of AKTide-2T Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common non-radioactive methods used to measure the phosphorylation of AKTide-2T, a well-characterized substrate for AKT (also known as Protein Kinase B).[1][2] These assays are crucial for studying AKT kinase activity, screening for inhibitors, and characterizing their mechanism of action in a high-throughput format. The methods detailed below—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence Polarization (FP)—offer safe and robust alternatives to traditional radiolabeling assays.

Introduction to AKT Kinase

AKT, a serine/threonine kinase, is a central node in signaling pathways that regulate critical cellular processes, including cell survival, growth, proliferation, and metabolism.[3] It is activated downstream of PI3-kinase (PI3K) and is a major target for cancer drug discovery.[3][4] Measuring the phosphorylation of a specific substrate like this compound allows for the direct quantification of AKT's enzymatic activity.

Signaling Pathway: PI3K/AKT Activation

The diagram below illustrates the canonical PI3K/AKT signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which then generates PIP3. PIP3 recruits both AKT and its upstream activator PDK1 to the plasma membrane, leading to AKT phosphorylation at Threonine 308 by PDK1 and Serine 473 by mTORC2, resulting in full activation.[3] Activated AKT then phosphorylates a multitude of downstream substrates, including synthetic peptides like this compound in an in vitro setting.

Caption: The PI3K/AKT signaling cascade leading to substrate phosphorylation.

Method 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Application Note

TR-FRET assays, such as HTRF® KinEASE™ and LanthaScreen™, are homogeneous (no-wash) assays well-suited for high-throughput screening (HTS).[5][6] The principle relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium cryptate or Terbium) to an acceptor fluorophore (e.g., XL665 or fluorescein) when they are in close proximity.

In the context of an this compound assay, a biotinylated version of the peptide is used as the substrate. Upon phosphorylation by AKT, a phospho-specific antibody labeled with a donor fluorophore (Europium cryptate) binds to the phosphorylated peptide. A streptavidin molecule labeled with an acceptor fluorophore (XL665) binds to the biotin tag.[7][8] This brings the donor and acceptor into proximity, generating a FRET signal that is directly proportional to the amount of phosphorylated this compound.[8]

Experimental Workflow: HTRF KinEASE-STK Assay

Caption: Workflow for a typical TR-FRET kinase assay.

Protocol: HTRF KinEASE-STK S1 Assay

This protocol is adapted from the HTRF KinEASE-STK S1 kit and is suitable for a 384-well plate format (20 µL final volume).[7]

1. Reagent Preparation:

-

Kinase Buffer: Prepare 1X enzymatic buffer supplemented with necessary cofactors (e.g., MgCl₂, DTT).[8]

-

AKT Kinase Solution: Dilute active AKT kinase in Kinase Buffer to the desired concentration (determined empirically, e.g., 0.1-10 ng/well).[7]

-

Substrate/ATP Mix: Prepare a mix containing Biotin-AKTide-2T and ATP in Kinase Buffer. Final concentrations in the well are typically around the Kₘ for each (e.g., 1 µM substrate, 10-100 µM ATP).[7][9]

-

Test Compounds: Serially dilute compounds in Kinase Buffer.

-

Detection Reagent Mix: Dilute the Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665 in the provided detection buffer containing EDTA.[5]

2. Kinase Reaction (10 µL):

-

Add 4 µL of test compound or vehicle control.[7]

-

Add 2 µL of Biotin-AKTide-2T substrate.[7]

-

Add 2 µL of AKT kinase solution.

-

Initiate the reaction by adding 2 µL of ATP.[7]

-

Seal the plate and incubate at room temperature for 30-60 minutes.

3. Detection (20 µL final volume):

-

Add 10 µL of the premixed detection reagents to each well.[8] The EDTA in the buffer will stop the kinase reaction.[5]

-

Seal the plate, and incubate for 60 minutes at room temperature.[7]

4. Data Acquisition:

-

Remove the plate seal.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor) following excitation at ~320 nm.[9]

5. Data Analysis:

-

Calculate the emission ratio: (Signal 665 nm / Signal 620 nm) x 10,000.[9]

-

Plot the ratio against inhibitor concentration and fit to a sigmoidal dose-response curve to determine IC₅₀ values.

| Parameter | Typical Value | Reference |

| Assay Format | Homogeneous, TR-FRET | [5] |

| Substrate | Biotin-STK Substrate | [7] |

| Detection | Eu-Cryptate Ab, SA-XL665 | [5][10] |

| Throughput | High (384/1536-well) | [10] |

| DMSO Tolerance | High (up to 5%) | [9][10] |

Method 2: ELISA-Based Assay

Application Note

The ELISA-based method is a robust, non-radioactive technique for quantifying kinase activity. This solid-phase assay relies on an antibody that specifically recognizes the phosphorylated form of the substrate. The general principle involves immobilizing the this compound substrate on a microplate. The kinase reaction is then carried out in the wells. After the reaction, the amount of phosphorylated substrate is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate like TMB.[11] The resulting color intensity is proportional to the level of substrate phosphorylation.

Protocol: Colorimetric AKT Kinase Activity Assay

This protocol is based on commercially available ELISA kits.[11]

1. Reagent Preparation:

-

Substrate Plate: Use a microtiter plate pre-coated with an AKT substrate peptide (e.g., this compound).

-

Kinase Reaction Buffer: Prepare a buffer containing 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% BRIJ-35.[12]

-

ATP Solution: Prepare a 500 µM ATP solution in Kinase Reaction Buffer.

-

AKT Enzyme/Inhibitor Solution: Prepare solutions of active AKT and test inhibitors in Kinase Reaction Buffer.

-

Phospho-Specific Antibody: Dilute the primary antibody that recognizes phosphorylated this compound in blocking buffer.

-

HRP-Conjugated Secondary Antibody: Dilute the secondary antibody in blocking buffer.

-

Wash Buffer: Typically 1X PBS with 0.05% Tween-20.

-

Stop Solution: 0.5 - 2 N H₂SO₄ or HCl.

2. Kinase Reaction:

-

To each well of the substrate-coated plate, add 30 µL of the diluted AKT enzyme solution (with or without inhibitor).

-

Initiate the reaction by adding 10 µL of 500 µM ATP solution.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction by emptying the wells and washing 3-4 times with Wash Buffer.

3. Detection:

-

Add 50 µL of the diluted phospho-specific primary antibody to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the plate 3-4 times with Wash Buffer.

-

Add 50 µL of the diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate 3-4 times with Wash Buffer.

4. Data Acquisition:

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.[11]

-

Add 50 µL of Stop Solution to each well.[11]

-

Read the absorbance at 450 nm on a microplate reader.[11]

5. Data Analysis:

-

Subtract the background absorbance (wells with no kinase) from all other readings.

-

Plot the absorbance against inhibitor concentration to determine IC₅₀ values.

| Parameter | Typical Value | Reference |

| Assay Format | Heterogeneous, ELISA | |

| Assay Range | 0.39-25 U/mL | [4] |

| Sensitivity | 0.2 U/mL | [4] |

| Sample Type | Purified Protein, Cell Lysates | [4] |

| Time-to-Result | < 4.5 hours |

Method 3: Fluorescence Polarization (FP) Assay

Application Note

Fluorescence Polarization (FP) is a homogeneous assay that measures changes in the apparent molecular size of a fluorescently labeled molecule.[13] In a kinase assay, a small, fluorescently labeled peptide substrate (like fluorescein-AKTide-2T) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[14]

The IMAP® (Immobilized Metal Affinity-based Phosphorescence) version of this assay uses a fluoresceinated peptide substrate. When the kinase phosphorylates the substrate, the resulting phosphopeptide binds to nanoparticles derivatized with trivalent metal cations.[15] This binding event creates a much larger molecular complex that tumbles slowly, leading to a significant increase in the fluorescence polarization signal.[15][16] The magnitude of this change is proportional to the extent of phosphorylation. A key advantage is that this method does not require a specific antibody.[15]

Comparison of Non-Radioactive Assay Principles

Caption: Comparison of detection principles for three non-radioactive kinase assays.

Protocol: IMAP Fluorescence Polarization Assay

This is a generalized protocol for an FP-based kinase assay.[15]

1. Reagent Preparation:

-

Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA.[12]

-

Substrate/ATP Mix: Prepare a solution containing fluorescein-labeled this compound (e.g., 200 nM) and ATP (at Kₘ concentration) in Kinase Reaction Buffer.[12]

-